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Compound of Interest

Compound Name: 1-Bromo-4-(tert-butoxy)benzene

Cat. No.: B1272080

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 1-Bromo-4-(tert-butoxy)benzene (CAS No. 60876-70-2).
Designed for researchers, medicinal chemists, and process development scientists, this
document delves into the compound's structural characterization, its utility as a synthetic
building block, and essential safety and handling protocols. The tert-butoxy group serves as a
versatile protecting group for the phenolic oxygen, enabling a wide range of synthetic
transformations at the bromine-substituted position, particularly in palladium-catalyzed cross-
coupling reactions. This guide synthesizes data from established chemical suppliers and
spectral databases, offering practical insights and detailed experimental procedures to
empower its effective application in research and development.

Chemical Identity and Physical Properties

1-Bromo-4-(tert-butoxy)benzene is a para-substituted aromatic compound featuring a
bromine atom and a tert-butoxy group. At ambient temperature, it typically presents as a white
to pale yellow crystalline powder or a low-melting solid.[1][2] The bulky tert-butyl group
sterically hinders the ether linkage, contributing to its relative stability under various reaction
conditions, yet allowing for deprotection under acidic conditions to reveal the phenol.

Core Physical Data
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The fundamental physical properties of 1-Bromo-4-(tert-butoxy)benzene are summarized in
the table below. These values are critical for experimental design, dictating choices of solvents,
reaction temperatures, and purification methods.

Property Value Source(s)
CAS Number 60876-70-2 [11[3]
Molecular Formula C10H13BrO [11[3]
Molecular Weight 229.11 g/mol [3][4]

White to pale yellow crystalline
Appearance _ . [11[2]
powder or low-melting solid

Melting Point 32-37 °C [1]
Boiling Point 63-65 °C @ 0.4 mmHg [4]
Density (Predicted) ~1.278 g/cm3 [4]
Refractive Index ~1.528 [4]

Not miscible or difficult to mix

in water. Soluble in common
Solubility organic solvents (e.g., THF, [4]

Dichloromethane, Ethyl

Acetate).

Spectroscopic Characterization: A Structural
Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of 1-
Bromo-4-(tert-butoxy)benzene. The following sections detail the expected spectral features,
which serve as a benchmark for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
The spectra are characterized by the distinct signals of the tert-butyl group and the para-
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substituted aromatic ring.
e 1H NMR (Proton NMR): The spectrum is simple and highly informative.

o Asharp, intense singlet appears around & 1.3 ppm, integrating to 9 protons. This signal is
characteristic of the nine equivalent protons of the tert-butyl group.

o The aromatic region displays a classic AA'BB' splitting pattern typical of 1,4-disubstituted
benzene rings. Two doublets are expected:

» Adoublet around 6 6.8-6.9 ppm (2H), corresponding to the aromatic protons ortho to the
electron-donating tert-butoxy group.

» Adoublet around & 7.3-7.4 ppm (2H), corresponding to the aromatic protons ortho to the
electron-withdrawing bromine atom.

e 13C NMR (Carbon-13 NMR): The proton-decoupled 13C NMR spectrum will show six distinct
signals, confirming the molecular symmetry.[3]

o 0 ~31.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
o O ~78.5 ppm: The quaternary carbon of the tert-butyl group.

o 0 ~115.0 ppm: The carbon atom (C1) attached to the bromine. The "heavy atom effect" of
bromine results in an upfield shift compared to what electronegativity alone would predict.

[5]

o 0 ~121.5 ppm: The two equivalent aromatic carbons (C2, C6) ortho to the tert-butoxy
group.

o 0 ~132.5 ppm: The two equivalent aromatic carbons (C3, C5) ortho to the bromine atom.

o 0 ~154.0 ppm: The aromatic carbon (C4) attached to the oxygen of the tert-butoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.[3]
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e ~2980-2870 cm~1: C-H stretching vibrations from the aliphatic tert-butyl group.
e ~1590-1480 cm~1: C=C stretching vibrations characteristic of the aromatic ring.
e ~1240 cm~1: A strong C-O stretching band for the aryl ether linkage.

e ~825 cm~1: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on a
benzene ring.

Synthetic Applications in Drug Discovery and
Development

1-Bromo-4-(tert-butoxy)benzene is a valuable intermediate in organic synthesis. The bromine
atom serves as a handle for introducing molecular complexity via cross-coupling reactions,
while the tert-butoxy group acts as a robust protecting group for the phenol, which can be
unveiled later in a synthetic sequence.

Role in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to oxidative addition by palladium(0) catalysts,
making this compound an excellent substrate for reactions that form new carbon-carbon or
carbon-nitrogen bonds.[6]

e Suzuki-Miyaura Coupling: This reaction forms a new C-C bond by coupling the aryl bromide
with an organoboron species (e.g., a boronic acid or ester).[7] This is a cornerstone reaction
for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

» Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl
bromide with a primary or secondary amine.[8] It is one of the most powerful methods for
synthesizing aryl amines, which are key components in a vast number of bioactive
molecules.

The workflow for these coupling reactions is conceptually similar, as depicted in the following
diagram.
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Caption: Generalized Workflow for Pd-Catalyzed Cross-Coupling.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always
perform their own risk assessment and optimization based on their specific laboratory
conditions and scale.

Synthesis of 1-Bromo-4-(tert-butoxy)benzene

This procedure is adapted from a known method for the acid-catalyzed etherification of a
phenol.[9]
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Objective: To synthesize 1-Bromo-4-(tert-butoxy)benzene from 4-bromophenol and
isobutylene.

Materials:

4-Bromophenol (10.0 g, 57.8 mmol)

 |sobutylene (condensed, ~40 mL)

e Dichloromethane (CHzClz, 50 mL)
 Trifluoromethanesulfonic acid (TfOH, 0.35 mL, 4 mmol)
e Triethylamine (TEA, 0.5 mL)

« Silica gel for chromatography

o Hexane and Ethyl Acetate for elution

Procedure:

 In a flask equipped with a magnetic stirrer and a cold finger condenser, dissolve 4-
bromophenol in dichloromethane.

e Cool the solution to -78 °C using a dry ice/acetone bath.

o Carefully condense isobutylene gas into the flask.

o Slowly add trifluoromethanesulfonic acid to the cold reaction mixture.
e Maintain the reaction at -78 °C and stir for 4 hours.

 Allow the mixture to slowly warm to room temperature.

e Quench the reaction by adding triethylamine.

» Remove the solvent under reduced pressure using a rotary evaporator.
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 Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient
of ethyl acetate in hexane (starting with 1% ethyl acetate) to yield the pure product.

Representative Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide, which can be adapted for
1-Bromo-4-(tert-butoxy)benzene.[10]

Objective: To couple 1-Bromo-4-(tert-butoxy)benzene with a generic arylboronic acid.

Materials:

1-Bromo-4-(tert-butoxy)benzene (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%)

Triphenylphosphine (PPhs, 0.04 mmol, 4 mol%)

Potassium carbonate (K2COs, 2.0 mmol)

Toluene (5 mL), Ethanol (2 mL), Water (2 mL) - degassed
Procedure:

e To a dry Schlenk flask, add 1-Bromo-4-(tert-butoxy)benzene, the arylboronic acid,
potassium carbonate, Pd(OAc)z, and PPhs.

o Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.

e Add the degassed solvent mixture via syringe.
e Heat the reaction mixture to 80-90 °C with vigorous stirring.

o Monitor the reaction progress by TLC or GC-MS.
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» Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash
with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 Purify the crude product by column chromatography.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-Bromo-4-(tert-
butoxy)benzene must be handled with appropriate care.

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation
(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

o Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[12] Avoid all personal contact.[12]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep
away from strong oxidizing agents.

» Spill & Disposal: In case of a spill, contain the material using an inert absorbent (e.g., sand
or vermiculite) and place it in a labeled container for chemical waste disposal.[13] Dispose of
contents/container to an approved waste disposal plant.

Conclusion

1-Bromo-4-(tert-butoxy)benzene is a synthetically versatile building block with well-defined
physical and spectroscopic properties. Its utility, particularly as a substrate in modern cross-
coupling chemistry, makes it a valuable tool for medicinal chemists and researchers in drug
discovery. The tert-butoxy group provides a stable protecting group for the phenol, which can
be readily removed when desired, further enhancing its synthetic potential. By understanding
its properties and adhering to safe handling practices as outlined in this guide, scientists can
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effectively leverage this compound to construct complex molecular architectures for a wide
range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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